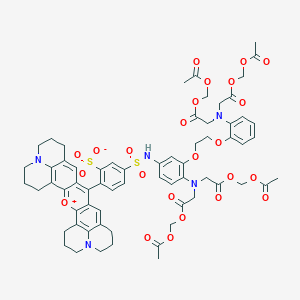

Calcium crimson

Description

Properties

CAS No. |

138067-54-6 |

|---|---|

Molecular Formula |

C65H69N5O24S2 |

Molecular Weight |

1368.4 g/mol |

InChI |

InChI=1S/C65H69N5O24S2/c1-39(71)86-35-90-57(75)31-69(32-58(76)91-36-87-40(2)72)52-15-5-6-16-54(52)84-25-26-85-55-29-45(17-20-53(55)70(33-59(77)92-37-88-41(3)73)34-60(78)93-38-89-42(4)74)66-95(79,80)46-18-19-47(56(30-46)96(81,82)83)61-50-27-43-11-7-21-67-23-9-13-48(62(43)67)64(50)94-65-49-14-10-24-68-22-8-12-44(63(49)68)28-51(61)65/h5-6,15-20,27-30,66H,7-14,21-26,31-38H2,1-4H3 |

InChI Key |

IDMLRIMDYVWWRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Synonyms |

calcium crimson |

Origin of Product |

United States |

Foundational & Exploratory

Calcium Crimson: A Technical Guide for Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson is a fluorescent, single-wavelength calcium indicator designed for the detection and quantification of intracellular calcium dynamics. As a member of the red-shifted series of calcium probes, it offers distinct advantages for specific experimental applications, particularly in environments with high intrinsic autofluorescence. This technical guide provides an in-depth overview of this compound's properties, experimental protocols, and its role in cellular signaling research.

This compound is derived from Texas Red and exhibits a fluorescence intensity that increases upon binding to Ca²⁺ ions.[1][2] Its long excitation and emission wavelengths make it particularly suitable for studies in tissues prone to autofluorescence and for multiplexing experiments with green fluorescent proteins (GFPs) or other blue or green-emitting fluorophores.[2][3] However, like other rhodamine-based dyes, it can be susceptible to cellular compartmentalization.[2]

Core Properties and Characteristics

This compound's utility as a calcium indicator is defined by its photophysical and chemical properties. A comprehensive summary of these characteristics is presented below, allowing for direct comparison with other commonly used calcium indicators.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | ~586 - 590 nm | In the presence of saturating Ca²⁺.[2][4] |

| Emission Maximum (λem) | ~606 - 615 nm | In the presence of saturating Ca²⁺.[2][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~185 nM | In vitro at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2.[2] |

| ~204 nM | At 39.7°C. | |

| ~269 nM | At pH 7.40. | |

| Molar Extinction Coefficient (ε) | Data not available in search results. | |

| Fluorescence Quantum Yield (Φ) | Data not available in search results. | |

| Formulation | Cell-permeant acetoxymethyl (AM) ester and cell-impermeant salt. | The AM ester allows for loading into live cells.[1] |

Mechanism of Action

The fundamental principle behind this compound as a calcium indicator lies in its ability to selectively bind to free calcium ions, resulting in a conformational change that significantly enhances its fluorescence quantum yield. The acetoxymethyl (AM) ester form of this compound is lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant, active form of the indicator within the cytosol. Upon excitation with light of the appropriate wavelength, the calcium-bound indicator fluoresces brightly, and the intensity of this fluorescence is directly proportional to the intracellular calcium concentration.

Mechanism of this compound activation within a cell.

Experimental Protocols

While a definitive, standardized protocol for this compound is not universally established and may require optimization for different cell types and experimental conditions, the following provides a general framework for its use.

Reagent Preparation

-

This compound AM Stock Solution:

-

Prepare a 1 to 5 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

-

Loading Buffer:

-

A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with 10-20 mM HEPES for pH stability.

-

For some cell types, the addition of Pluronic® F-127 (a non-ionic surfactant) to the loading buffer at a final concentration of 0.02-0.04% (w/v) can aid in the solubilization of the AM ester.

-

Probenecid (1-2.5 mM) can be included in the loading buffer to inhibit organic anion transporters, which can extrude the de-esterified indicator from the cell.

-

Cell Loading Procedure

-

Cell Plating: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) to a confluency of 70-90%.

-

Preparation of Loading Solution: Dilute the this compound AM stock solution into the loading buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Loading:

-

Remove the cell culture medium and wash the cells once with the loading buffer.

-

Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. Incubation at lower temperatures may reduce compartmentalization.[1]

-

-

Washing: After incubation, wash the cells 2-3 times with fresh loading buffer (without the indicator) to remove excess, unhydrolyzed dye.

-

De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at the incubation temperature to allow for complete de-esterification of the indicator by intracellular esterases.

Calcium Imaging

-

Microscopy Setup:

-

Use a fluorescence microscope equipped with appropriate filters for Texas Red or similar fluorophores. A typical filter set would include an excitation filter around 580-590 nm and an emission filter around 610-620 nm.

-

For confocal microscopy, a laser line of ~594 nm is suitable for excitation.

-

-

Image Acquisition:

-

Acquire a baseline fluorescence image of the resting cells.

-

Introduce the stimulus (e.g., agonist, ionophore) to induce a calcium response.

-

Record the changes in fluorescence intensity over time.

-

At the end of the experiment, a positive control using a calcium ionophore like ionomycin (B1663694) can be performed to determine the maximal fluorescence (Fmax), and a negative control using a calcium chelator like EGTA can be used to determine the minimal fluorescence (Fmin).

-

Experimental Workflow

The following diagram illustrates a typical workflow for a calcium imaging experiment using this compound AM.

A typical experimental workflow for this compound imaging.

Troubleshooting

-

Low Signal: If the fluorescence signal is weak, consider increasing the concentration of this compound AM or extending the loading time.[6] Ensure that the imaging buffer contains an appropriate concentration of calcium.

-

High Background: A high background can be due to incomplete washing of the dye. Ensure thorough washing after the loading step. Alternatively, the concentration of the indicator may be too high.

-

Dye Compartmentalization: As this compound is a zwitterionic molecule, it can be prone to compartmentalization within organelles.[1] Loading at a lower temperature (e.g., room temperature) may help to mitigate this issue.[1]

-

Poor Signal Change: A known drawback of this compound is that it may not exhibit a large change in signal upon calcium binding in some systems.[6][7] Increasing the indicator concentration and ensuring complete washout of extracellular dye can help improve the signal-to-background ratio.[6] If the issue persists, considering an alternative red-shifted indicator like Rhod-3 may be necessary.[6][7]

Conclusion

This compound is a valuable tool for researchers studying intracellular calcium signaling, particularly in experimental systems with high autofluorescence. Its red-shifted spectral properties allow for multiplexing with other common fluorophores. However, researchers should be aware of its potential for cellular compartmentalization and the need for careful optimization of loading conditions to achieve a robust signal. By following the guidelines and protocols outlined in this technical guide, scientists can effectively utilize this compound to gain insights into the complex and dynamic role of calcium in cellular physiology and drug discovery.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thermofisher.com [thermofisher.com]

- 4. Spectrum [this compound (calcium bound)] | AAT Bioquest [aatbio.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. This compound™, AM, cell permeant dye - FAQs [thermofisher.com]

- 7. Rhod-3 Calcium Imaging Kit - FAQs [thermofisher.com]

The Principle of Calcium Crimson Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Calcium Crimson, a red fluorescent calcium indicator. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this tool for monitoring intracellular calcium dynamics. This document delves into the fundamental mechanism of action, key performance characteristics, detailed experimental protocols, and its application in cellular signaling pathways.

Core Principle of this compound Fluorescence

This compound is a fluorescent indicator designed to measure changes in intracellular calcium concentration ([Ca²⁺]i). Its operation is based on the principle of Ca²⁺-dependent fluorescence enhancement. The molecule consists of two key components: a fluorophore, which is a derivative of Texas Red, and a Ca²⁺-chelating moiety based on BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).

In its calcium-free state, the fluorescence of the Texas Red-based fluorophore is largely quenched. Upon binding of Ca²⁺ ions to the BAPTA chelator, the molecule undergoes a conformational change. This change alters the electronic properties of the fluorophore, leading to a significant increase in its fluorescence quantum yield and, consequently, a dramatic enhancement in fluorescence intensity. This increase in fluorescence is directly proportional to the concentration of free Ca²⁺ in the environment, allowing for the quantification of intracellular calcium levels. As a single-wavelength indicator, this compound exhibits a significant change in fluorescence intensity upon Ca²⁺ binding with little to no shift in its excitation or emission wavelengths.

Chemical Structure

The chemical structure of this compound incorporates a Texas Red-derived fluorophore linked to a BAPTA-based calcium chelator. The acetoxymethyl (AM) ester form of this compound is a cell-permeant version that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of the dye in the cytoplasm.

Quantitative Data and Spectroscopic Properties

The performance of a fluorescent indicator is defined by several key quantitative parameters. The following tables summarize the known properties of this compound and provide a comparison with other commonly used red fluorescent calcium indicators.

| Property | This compound | Source |

| Excitation Maximum (Ca²⁺-bound) | ~589 nm | [1][2] |

| Emission Maximum (Ca²⁺-bound) | ~609 nm | [1][2] |

| Dissociation Constant (Kd for Ca²⁺) | ~185 nM | [1] |

| Quantum Yield (Φ) | Data not available | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fold Fluorescence Increase | Data not available | |

| Photostability | More photostable than fluo-3 (B43766) and Calcium Green indicators |

Table 1: Key Properties of this compound

| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Fold Increase |

| This compound | ~589 | ~609 | ~185 | N/A | N/A | N/A |

| Rhod-4 | ~530 | ~556 | ~525 | N/A | N/A | >100 |

| Calbryte-590 | ~583 | ~595 | ~320 | N/A | ~120,000 | >100 |

| X-Rhod-1 | ~580 | ~602 | ~700 | N/A | N/A | >100 |

Experimental Protocols

The following protocols provide a general framework for the use of this compound AM ester to measure intracellular calcium concentrations in adherent mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

This compound AM Stock Solution (1-5 mM):

-

Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

For enhanced solubility and to prevent precipitation, Pluronic® F-127 (20% w/v in DMSO) can be added to the dye stock solution before final dilution in the loading buffer.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Loading Buffer:

-

Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer supplemented with 20 mM HEPES, pH 7.4.

-

The presence of calcium in the extracellular medium is important for maintaining cell health and for studying calcium influx.

-

-

Probenecid (B1678239) Stock Solution (Optional):

-

Prepare a 100-250 mM stock solution of probenecid in 1 M NaOH or a physiological buffer. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.

-

Cell Loading Protocol

-

Cell Culture: Plate adherent cells on a suitable imaging-quality glass-bottom dish or multi-well plate to achieve 70-90% confluency on the day of the experiment.

-

Preparation of Loading Solution:

-

Warm the this compound AM stock solution and Pluronic® F-127 (if used) to room temperature.

-

Prepare the loading solution by diluting the this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM. If using Pluronic® F-127, pre-mix the dye with the detergent before adding to the buffer.

-

If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

-

-

Dye Loading:

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the this compound AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C or room temperature, protected from light. Incubation at room temperature may reduce dye compartmentalization in some cell types.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells two to three times with fresh, warm loading buffer (with or without probenecid) to remove any extracellular dye.

-

-

De-esterification:

-

Add fresh loading buffer to the cells and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for imaging. Mount the dish or plate on a fluorescence microscope equipped with appropriate filters for Texas Red (e.g., excitation ~590 nm, emission ~610 nm).

-

Establish a baseline fluorescence reading before stimulating the cells with an agonist or other treatment.

-

Record the change in fluorescence intensity over time to monitor intracellular calcium dynamics.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.

Mechanism of this compound Fluorescence

Caption: Mechanism of this compound fluorescence activation upon calcium binding.

Cellular Loading and Activation of this compound AM

Caption: Workflow for loading and activation of this compound AM ester in live cells.

GPCR-Mediated Calcium Signaling Pathway

Caption: A typical Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

High-Throughput Screening (HTS) Workflow

References

A Technical Guide to the Spectral Properties and Application of Calcium Crimson

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of Calcium Crimson, a fluorescent indicator used for the detection of intracellular calcium. The document details its photophysical characteristics, provides comprehensive experimental protocols for its use, and illustrates key concepts and workflows through diagrams compliant with specified visualization standards.

Core Spectral and Photophysical Properties

This compound is a visible light-excitable fluorescent dye used to measure intracellular calcium concentrations. Derived from Texas Red, it is a single-wavelength indicator that exhibits a significant increase in fluorescence emission intensity upon binding to Ca²⁺ with minimal wavelength shift[1]. Its long excitation wavelength makes it particularly advantageous for use in biological systems prone to high levels of autofluorescence[1]. A noted characteristic is its higher photostability compared to indicators like fluo-3[2][3].

Quantitative Spectral Data

The key spectral and binding properties of this compound in its calcium-bound state are summarized below. It is important to note that while extensive data exists for its spectral profile and calcium affinity, specific values for the molar extinction coefficient and quantum yield are not consistently reported in publicly available literature.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~586 - 590 nm | In the calcium-bound state[1][4]. |

| Emission Maximum (λem) | ~606 - 615 nm | In the calcium-bound state[1]. |

| Ca²⁺ Dissociation Constant (Kd) | ~185 nM | A measure of the indicator's affinity for calcium[1]. |

| Molar Extinction Coefficient (ε) | Data not readily available | - |

| Quantum Yield (Φ) | Data not readily available | - |

Experimental Protocols

The following sections provide detailed methodologies for the effective use of this compound in a laboratory setting. The most common form for cell loading is the acetoxymethyl (AM) ester, this compound™ AM, which is cell-permeant[2][3].

Cell Loading with this compound™ AM

This protocol describes the general procedure for loading cells with the AM ester form of this compound. Optimization may be required depending on the specific cell type.

Materials:

-

This compound™ AM (stored at -20°C, desiccated, protected from light)

-

High-quality, anhydrous Dimethylsulfoxide (DMSO)

-

Pluronic® F-127 (optional, to aid dispersion)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium

-

Probenecid (optional, to inhibit dye extrusion)

Procedure:

-

Prepare Stock Solutions:

-

Allow the vial of this compound™ AM to equilibrate to room temperature before opening.

-

Prepare a stock solution of 1-5 mM this compound™ AM in anhydrous DMSO. Mix thoroughly until fully dissolved.

-

(Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

-

Prepare Loading Solution:

-

On the day of the experiment, dilute the this compound™ AM stock solution into a physiological buffer to a final working concentration of 1-10 µM. The optimal concentration must be determined empirically for each cell type.

-

(Optional) To aid in dye solubilization and prevent precipitation, first mix the this compound™ AM stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting in the buffer.

-

(Optional) To reduce leakage of the de-esterified dye from the cells, the loading buffer can be supplemented with 1-2.5 mM Probenecid.

-

-

Cell Loading:

-

Remove the culture medium from the adherent cells.

-

Wash the cells once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 15-60 minutes. Incubation is typically performed at 37°C, but some cell types show reduced dye compartmentalization when loaded at room temperature[5].

-

-

Washing and De-esterification:

-

After incubation, gently aspirate the loading solution and wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.

-

Add fresh buffer (containing Probenecid, if used) and incubate for an additional 30 minutes. This allows intracellular esterases to fully cleave the AM ester group, trapping the active, calcium-sensitive form of the dye within the cytosol.

-

-

Imaging:

-

The cells are now ready for fluorescence imaging. Excite the cells near the excitation maximum (~590 nm) and collect the emission centered around the emission maximum (~615 nm).

-

In Situ Calibration of Intracellular Calcium Concentration

To convert fluorescence intensity measurements into absolute intracellular calcium concentrations, an in situ calibration is necessary to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.

Materials:

-

Calcium-free calibration buffer (containing EGTA)

-

High-calcium calibration buffer (saturating concentration of Ca²⁺)

-

Calcium ionophore (e.g., Ionomycin or 4-bromo A-23187)

Procedure:

-

Baseline Measurement:

-

After loading and de-esterification, measure the resting fluorescence intensity (F) of the cells in physiological buffer.

-

-

Maximum Fluorescence (Fmax) Determination:

-

Treat the cells with a calcium ionophore (e.g., 5-10 µM Ionomycin) in the presence of a high-calcium buffer. This will equilibrate the intracellular and extracellular Ca²⁺ concentrations, saturating the indicator.

-

Record the steady-state maximum fluorescence intensity (Fmax).

-

-

Minimum Fluorescence (Fmin) Determination:

-

Following the Fmax measurement, perfuse the cells with a calcium-free buffer containing EGTA and the calcium ionophore. This will chelate all available calcium, forcing the indicator into its unbound state.

-

Record the steady-state minimum fluorescence intensity (Fmin).

-

-

Calculating [Ca²⁺]i:

-

The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

-

Where Kd is the dissociation constant of this compound (~185 nM).

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the use of this compound as a calcium indicator.

Caption: Mechanism of this compound AM loading and activation within a cell.

References

- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Calcium Crimson: A Long-Wavelength Fluorescent Ca2+ Indicator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Calcium Crimson, a visible light-excitable fluorescent indicator for intracellular calcium (Ca2+) measurements. Developed from Texas Red®, this compound offers distinct spectral properties that make it a valuable tool for studying Ca2+ signaling in various cellular contexts, particularly where autofluorescence is a concern.[1] This document details its spectral characteristics, experimental protocols, and key considerations for its use.

Core Properties of this compound

This compound is a single-wavelength Ca2+ indicator, meaning it exhibits an increase in fluorescence intensity upon binding to Ca2+ with minimal shift in its excitation or emission wavelengths.[1][2] This property simplifies experimental setup and data analysis compared to ratiometric indicators. One of its primary advantages is its long-wavelength excitation, which helps to minimize interference from cellular autofluorescence, a common challenge in fluorescence microscopy.[2] Furthermore, this compound is reported to be more photostable than some other commonly used indicators like fluo-3 (B43766) and Calcium Green.[2]

However, a significant consideration when using this compound is its tendency for compartmentalization within organelles, a characteristic of many rhodamine-based dyes.[3][4] The zwitterionic form of this compound is particularly susceptible to this issue.[1] Researchers have also reported challenges in loading the dye effectively in certain cell types, such as neurons.[5]

Quantitative Data

| Property | Value | References |

| Excitation Maximum (Ca2+-bound) | 586 - 590 nm | [3][6][7] |

| Emission Maximum (Ca2+-bound) | 606 - 615 nm | [3][7] |

| Dissociation Constant (Kd) for Ca2+ | ~185 nM | [4][7] |

| Quantum Yield (Φ) | Not specified in available literature | |

| Molar Extinction Coefficient (ε) | Not specified in available literature |

Note: The Kd value can be influenced by experimental conditions such as temperature, pH, and ionic strength.[4][8]

Experimental Protocols

The following protocols provide a general framework for using this compound AM for intracellular Ca2+ imaging. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation

-

This compound AM Stock Solution: Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

-

Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1 to 10 µM in a physiological buffer of choice (e.g., Hanks' Balanced Salt Solution, HBSS). The exact concentration should be determined empirically for the specific cell type.[1]

Cell Loading with this compound AM

-

Cell Preparation: Culture cells on coverslips or in imaging dishes suitable for fluorescence microscopy.

-

Loading Solution Preparation: Prepare the this compound AM working solution. To aid in the dispersion of the AM ester in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be used.[9]

-

Cell Incubation: Remove the cell culture medium and wash the cells with the physiological buffer. Incubate the cells in the this compound AM working solution for 20 to 60 minutes. To mitigate potential compartmentalization, incubation can be performed at or below room temperature.[1] Some protocols for other cell types, like vascular myocytes, have used 30 minutes at 37°C, though this may increase the risk of compartmentalization.[5][10]

-

Washing: After incubation, wash the cells two to three times with the physiological buffer to remove any excess, non-loaded dye. This step is particularly important as this compound AM is fluorescent before ester cleavage.[1]

-

De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes to allow for the complete cleavage of the AM ester group by intracellular esterases, which traps the active form of the dye inside the cells.[10]

-

Imaging: The cells are now ready for fluorescence imaging.

Fluorescence Imaging

-

Excitation: Excite the cells using a light source around the excitation maximum of this compound (e.g., a 561 nm laser).[6]

-

Emission: Collect the emitted fluorescence using a filter centered around the emission maximum (e.g., a 630/69 nm bandpass filter).[3]

-

Data Acquisition: Record the changes in fluorescence intensity over time in response to stimuli that are expected to alter intracellular Ca2+ concentrations.

Signaling Pathways and Applications

This compound is a versatile indicator for monitoring Ca2+ dynamics in a variety of cellular processes.[6] Its long-wavelength properties make it particularly suitable for tissues with high autofluorescence.[4]

One documented application is the imaging of stimulus-dependent Ca2+ influx at Drosophila motor nerve terminals.[2] While not extensively detailed in the literature for specific signaling pathways, its properties make it applicable for studying Ca2+ mobilization in response to the activation of G protein-coupled receptors (GPCRs)[11][12] and in the context of muscle contraction.[13][14][15]

Visualizing Experimental Concepts

To aid in the understanding of the principles and workflows associated with this compound, the following diagrams are provided.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Summary of Molecular Probes fluorescent Ca2+ indicators—Table 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrum [this compound (calcium bound)] | AAT Bioquest [aatbio.com]

- 7. static.igem.org [static.igem.org]

- 8. Calcium binding to fluorescent calcium indicators: calcium green, calcium orange and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. CALCIUM INDICATORS AND CALCIUM SIGNALLING IN SKELETAL MUSCLE FIBRES DURING EXCITATION-CONTRACTION COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

Calcium Crimson: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson™ is a long-wavelength fluorescent indicator dye used for the detection of intracellular calcium ([Ca²⁺]ᵢ). Its excitation and emission spectra in the red region of the visible spectrum make it particularly valuable for experiments where autofluorescence from cellular components could be problematic. This technical guide provides an in-depth overview of the quantum yield and photostability of this compound, along with detailed experimental protocols for its application in cellular imaging and calcium flux assays.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below. It is a single-wavelength indicator that exhibits an increase in fluorescence intensity upon binding to Ca²⁺ with minimal wavelength shift.[1][2]

| Property | Value | References |

| Excitation Maximum (Ca²⁺-bound) | ~586 - 590 nm | [3][4] |

| Emission Maximum (Ca²⁺-bound) | ~606 - 615 nm | [1][3][4] |

| Dissociation Constant (Kd) for Ca²⁺ | 185 nM | [1] |

| 204 nM (at 39.7°C) | [5] | |

| 269 nM (at pH 7.40) | [5] | |

| Fluorescence Quantum Yield | See discussion below | |

| Photostability | More photostable than Fluo-3 and Calcium Green indicators | [2][6] |

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter that describes its efficiency in converting absorbed light into emitted light. A higher quantum yield indicates a brighter dye, which is advantageous for detecting small changes in fluorescence signals.

Given the qualitative descriptions of this compound as a bright indicator, it is likely that its quantum yield in the Ca²⁺-bound state is significant. However, for precise quantitative studies, it is recommended that researchers determine the quantum yield of this compound experimentally under their specific conditions.

Photostability

This compound is reported to be more photostable than other commonly used visible light-excitable calcium indicators such as Fluo-3 and the Calcium Green series.[2][6] This enhanced photostability makes it well-suited for experiments that require prolonged or repeated illumination, such as time-lapse imaging of cellular calcium dynamics.

The photostability of a fluorescent dye can be quantitatively assessed by measuring its photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Signaling Pathway and Experimental Workflow

The fundamental principle behind this compound as a calcium indicator is a conformational change upon binding to free calcium ions, which leads to an increase in its fluorescence quantum yield. This relationship allows for the visualization and quantification of changes in intracellular calcium concentration.

A typical experimental workflow for measuring intracellular calcium using this compound involves several key steps, from cell preparation and dye loading to data acquisition and analysis.

Experimental Protocols

Protocol 1: Measurement of Photostability (Photobleaching Half-life)

This protocol outlines a method to determine the photobleaching half-life of this compound using fluorescence microscopy.

Materials:

-

This compound, potassium salt

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

-

Microscope slides and coverslips

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in PBS at a concentration of 1 µM. To immobilize the dye, a thin film of the solution can be dried on a microscope slide, or the dye can be embedded in a polyacrylamide gel on the slide.

-

Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for this compound (e.g., excitation ~590 nm, emission ~615 nm).

-

Image Acquisition:

-

Acquire an initial image (t=0).

-

Continuously illuminate the sample at a constant intensity.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.

-

-

Data Analysis:

-

Open the image series in an image analysis software.

-

Select a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the intensity of a region with no dye.

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).

-

Protocol 2: Cell Loading with this compound AM

This protocol describes the loading of cells with the acetoxymethyl (AM) ester form of this compound, which is cell-permeant.

Materials:

-

This compound, AM ester

-

High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Appropriate cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cells cultured on coverslips or in a 96-well plate

Procedure:

-

Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of this compound AM in anhydrous DMSO.[9] Store desiccated at -20°C.

-

Prepare Loading Solution: On the day of the experiment, thaw the stock solution. For a final loading concentration of 1-10 µM, dilute the stock solution into the cell culture medium. To aid in dispersion, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 in DMSO before diluting into the buffer.

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the loading solution to the cells.

-

Incubate for 20-60 minutes at room temperature or 37°C, protected from light.[9] The optimal time and temperature should be determined empirically for each cell type. Lowering the temperature may reduce dye compartmentalization.[9]

-

-

Wash: After incubation, wash the cells twice with fresh, warm medium or buffer to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh medium to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of this compound inside the cells.

Protocol 3: Measurement of Intracellular Calcium Dynamics

This protocol details the measurement of changes in [Ca²⁺]ᵢ in response to a stimulus using cells loaded with this compound.

Materials:

-

Cells loaded with this compound (from Protocol 2)

-

Imaging buffer (e.g., HBSS)

-

Stimulus of interest (e.g., agonist, ionophore)

-

Fluorescence microscope or plate reader equipped for time-lapse imaging

Procedure:

-

Setup: Place the coverslip with loaded cells in an imaging chamber on the microscope stage, or place the 96-well plate in the plate reader.

-

Baseline Measurement: Acquire a stable baseline fluorescence reading for 1-2 minutes before applying the stimulus.

-

Stimulation: Add the stimulus to the cells. If using a microscope, this can be done by perfusion or gentle pipetting. A plate reader may have automated injection ports.

-

Data Acquisition: Continue to record the fluorescence intensity at regular intervals for the desired duration of the experiment.

-

Data Analysis:

-

For each cell or well, calculate the change in fluorescence relative to the baseline. This is often expressed as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the initial baseline fluorescence.

-

The resulting traces can be used to determine parameters such as the peak response, time to peak, and decay kinetics of the calcium signal.

-

-

(Optional) In Situ Calibration: To calibrate the fluorescence signal to absolute [Ca²⁺]ᵢ, at the end of the experiment, sequentially treat the cells with an ionophore (e.g., ionomycin) in the presence of a high Ca²⁺ concentration to obtain Fₘₐₓ, followed by a Ca²⁺ chelator (e.g., EGTA) in a Ca²⁺-free buffer to obtain Fₘᵢₙ.[9] The [Ca²⁺]ᵢ can then be calculated using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kd * [(F - Fₘᵢₙ) / (Fₘₐₓ - F)].

References

- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Spectrum [this compound (calcium bound)] | AAT Bioquest [aatbio.com]

- 5. Calcium binding to fluorescent calcium indicators: calcium green, calcium orange and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. References | ISS [iss.com]

- 8. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Calcium Crimson: A Technical Guide to its Calcium Binding Affinity and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the calcium-binding properties of the fluorescent indicator, Calcium Crimson. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this probe in the study of intracellular calcium dynamics. This document details the quantitative data regarding its calcium binding affinity, provides in-depth experimental protocols for its characterization, and visualizes key experimental workflows.

Core Properties of this compound

This compound is a long-wavelength fluorescent indicator used for the detection of intracellular calcium ions (Ca²⁺). Its spectral properties, with an excitation maximum around 590 nm and an emission maximum at approximately 615 nm, make it particularly advantageous for experiments where autofluorescence from cellular components could be problematic.[1] Like other indicators in its class, this compound exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺ with minimal wavelength shift.[1]

A notable characteristic of this compound is its tendency to compartmentalize within mitochondria, a feature that can be leveraged for the specific measurement of mitochondrial calcium transients.[2] However, researchers should be aware of this property when interpreting results aimed at measuring cytosolic calcium concentrations.

Quantitative Analysis of Calcium Binding Affinity (Kd)

The dissociation constant (Kd) is a critical parameter that describes the affinity of an indicator for its target ion. For this compound, the Kd for Ca²⁺ is influenced by environmental factors such as temperature and pH.[3] A lower Kd value signifies a higher affinity for calcium. The binding of calcium to this compound follows a 1:1 stoichiometry.[3]

Below is a summary of the reported in vitro Kd values for this compound under various conditions.

| Parameter | Condition | Dissociation Constant (Kd) | Reference |

| General | In vitro at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2 | 185 nM | [4] |

| Temperature | 11.5 °C | 261 nM | [3][5] |

| 39.7 °C | 204 nM | [3][5] | |

| pH | 6.42 | 571 nM | [3][5] |

| 7.40 | 269 nM | [3][5] |

Experimental Protocols

Accurate determination of the Kd for a calcium indicator is crucial for the precise quantification of intracellular calcium concentrations. The following are detailed methodologies for two common techniques used to measure the calcium binding affinity of fluorescent probes like this compound.

Determination of Kd by Fluorescence Titration

This method involves measuring the fluorescence intensity of the indicator in a series of calibration buffers with precisely known free Ca²⁺ concentrations.

Materials:

-

This compound (salt form)

-

Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

High-calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

Fluorometer or fluorescence microplate reader

-

pH meter

Procedure:

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in high-quality anhydrous DMSO.

-

Prepare a series of Ca²⁺ calibration buffers with free calcium concentrations ranging from 0 µM to ~40 µM by mixing the calcium-free and high-calcium buffers in precise ratios. Commercial calibration buffer kits are also available.

-

-

Sample Preparation:

-

Prepare a working solution of this compound (e.g., 1-10 µM) in the calcium-free buffer. This will be your "Fmin" sample, representing the fluorescence in the absence of calcium.

-

Prepare a second working solution of this compound at the same concentration in the high-calcium buffer (e.g., 39 µM free Ca²⁺). This will serve as the stock for the "Fmax" determination.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the Fmin sample at the appropriate excitation (~590 nm) and emission (~615 nm) wavelengths.

-

Sequentially add small, precise volumes of the high-calcium buffer to the Fmin sample in the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence intensity after each addition until the signal plateaus, indicating saturation of the indicator with Ca²⁺. The final fluorescence intensity represents Fmax.

-

-

Data Analysis:

-

For each intermediate fluorescence measurement (F), the free Ca²⁺ concentration can be calculated based on the mixing ratios of the low and high calcium buffers.

-

The Kd can be determined by fitting the fluorescence intensity data to the following equation: [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

-

Alternatively, plot the fluorescence intensity as a function of the free Ca²⁺ concentration and fit the data to a sigmoidal binding curve. The Kd corresponds to the Ca²⁺ concentration at which the fluorescence is half-maximal.

-

Determination of Binding Kinetics by Stopped-Flow Fluorescence Spectroscopy

Stopped-flow spectroscopy is a rapid mixing technique used to measure the kinetics of fast reactions, such as the binding and dissociation of Ca²⁺ from an indicator.

Materials:

-

Stopped-flow spectrofluorometer

-

This compound solution

-

Calcium-containing buffer

-

A chelator with a known, rapid on-rate for Ca²⁺ (e.g., EGTA) for dissociation measurements.

Procedure for Measuring the Dissociation Rate (k_off):

-

Solution Preparation:

-

Prepare a solution of this compound saturated with Ca²⁺ in one syringe of the stopped-flow apparatus.

-

Prepare a solution containing a high concentration of a rapid Ca²⁺ chelator (e.g., EGTA) in the second syringe.

-

-

Rapid Mixing and Measurement:

-

Rapidly mix the two solutions. The chelator will bind the free Ca²⁺, causing the Ca²⁺ to dissociate from the this compound.

-

Monitor the decrease in fluorescence intensity over time (on a millisecond timescale) as the Ca²⁺ dissociates from the indicator.

-

-

Data Analysis:

-

The resulting fluorescence decay curve is fitted to an exponential function to determine the dissociation rate constant (k_off). The dissociation of the calcium-indicator complex is typically a monoexponential process.[3]

-

Procedure for Measuring the Association Rate (k_on):

-

Solution Preparation:

-

Prepare a solution of this compound in a calcium-free buffer in one syringe.

-

Prepare a solution containing a known concentration of Ca²⁺ in the second syringe.

-

-

Rapid Mixing and Measurement:

-

Rapidly mix the two solutions and monitor the increase in fluorescence intensity over time as Ca²⁺ binds to the indicator.

-

-

Data Analysis:

-

The association rate constant (k_on) can be determined by analyzing the fluorescence rise time in relation to the known concentrations of the indicator and Ca²⁺. The changes in the thermodynamic dissociation constant are primarily influenced by changes in the association rate constant.[3]

-

Mandatory Visualizations

The following diagrams illustrate key workflows related to the use and characterization of this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 4. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Calcium Crimson™ AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Calcium Crimson™ AM ester, a fluorescent indicator designed for the detection of intracellular calcium. This document details the probe's chemical properties, its interaction with calcium ions, and the principles of its use in experimental settings.

Introduction to this compound™

This compound™ is a long-wavelength fluorescent calcium indicator. Like other indicators in its class, it exhibits a significant increase in fluorescence emission intensity upon binding to Ca²⁺ with a negligible shift in wavelength.[1] Its excitation maximum at approximately 590 nm makes it particularly useful for experiments where minimizing cellular autofluorescence is critical.[1][2] Furthermore, this compound™ is noted for being more photostable than some other commonly used calcium indicators like fluo-3.[1]

Mechanism of Action

The functionality of this compound™ AM ester is a multi-step process that begins with its introduction to the cellular environment and culminates in the emission of a fluorescent signal in the presence of calcium.

Cell Loading and Hydrolysis of the AM Ester

This compound™ is commercially available as an acetoxymethyl (AM) ester. The AM ester form renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytosol.[3] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the now membrane-impermeant this compound™ dye within the cell and restores the carboxyl groups necessary for calcium chelation.[3]

Calcium Binding and Fluorescence

The active, hydrolyzed form of this compound™ acts as a Ca²⁺ chelator. The binding of intracellular calcium ions to the indicator dye induces a conformational change in the molecule. This change results in a significant increase in its fluorescence quantum yield, leading to a brighter fluorescent signal.[1] The binding conforms to a 1:1 stoichiometry between calcium ions and the indicator molecule.[4]

Quantitative Data

The following table summarizes the key quantitative properties of this compound™.

| Property | Value | Reference(s) |

| Excitation Maximum (Ca²⁺-bound) | ~586-590 nm | [2][5] |

| Emission Maximum (Ca²⁺-bound) | ~606-615 nm | [2][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~185 nM | [2] |

| Kd Variation with Temperature | 261 nM at 11.5°C to 204 nM at 39.7°C | [4] |

| Kd Variation with pH | 571 nM at pH 6.42 to 269 nM at pH 7.40 | [4] |

Intracellular Calcium Signaling Pathway

This compound™ is utilized to monitor fluctuations in intracellular calcium, which is a critical second messenger in numerous signaling pathways. A common pathway leading to an increase in cytosolic calcium is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[6][7] This initial release can then trigger further calcium entry from the extracellular space through store-operated calcium channels.[6]

Experimental Protocols

The following provides a generalized protocol for loading cells with this compound™ AM and subsequent imaging. Optimization may be required for different cell types and experimental conditions.

Reagent Preparation

-

This compound™ AM Stock Solution: Dissolve this compound™ AM in high-quality, anhydrous dimethylsulfoxide (DMSO) to a stock concentration of 1-5 mM.

-

Loading Buffer: Prepare a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium. The inclusion of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in the dispersion of the AM ester in the aqueous loading buffer. Probenecid (B1678239) (1-2.5 mM) can also be added to the loading buffer to inhibit organic anion transporters, which may extrude the hydrolyzed dye from the cell.

Cell Loading

-

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or microplates).

-

Prepare the working loading solution by diluting the this compound™ AM stock solution into the loading buffer to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and replace it with the loading solution.

-

Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light. Incubation time and temperature should be optimized for each cell type to ensure adequate loading and minimize compartmentalization.[8]

-

After incubation, wash the cells with fresh buffer to remove excess dye.

-

Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification of the dye.

Fluorescence Imaging

-

Mount the sample on a fluorescence microscope equipped with appropriate filters for this compound™ (Excitation: ~590 nm, Emission: ~610 nm).

-

Acquire baseline fluorescence images of the resting cells.

-

Stimulate the cells with the agonist of interest to induce a calcium response.

-

Record the changes in fluorescence intensity over time.

-

Data is typically expressed as the change in fluorescence normalized to the baseline fluorescence (ΔF/F₀).[9]

Experimental Workflow

The following diagram illustrates a typical workflow for a calcium imaging experiment using this compound™ AM.

Advantages and Limitations

Advantages:

-

Long-wavelength excitation: Reduces interference from cellular autofluorescence.[1][2]

-

High photostability: More resistant to photobleaching compared to some other dyes.[1]

-

Single-wavelength indicator: Simplifies data acquisition and analysis compared to ratiometric dyes.

Limitations:

-

Susceptibility to compartmentalization: The dye may accumulate in organelles, which can interfere with cytosolic calcium measurements.[2] Lowering incubation temperatures can help mitigate this issue.[8]

-

Signal intensity can be influenced by factors other than calcium concentration: As a single-wavelength indicator, changes in dye concentration, cell thickness, and photobleaching can affect the fluorescence signal.[10]

-

Potential for dye extrusion: Active transport mechanisms can pump the dye out of the cell, leading to signal loss over time. The use of probenecid can help to reduce this effect.[11]

References

- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scimedia.com [scimedia.com]

- 4. Calcium binding to fluorescent calcium indicators: calcium green, calcium orange and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Calcium signaling pathway | Abcam [abcam.com]

- 7. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound™, AM, cell permeant dye - FAQs [thermofisher.com]

Calcium Crimson: A Technical Guide for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Crimson is a fluorescent, single-wavelength calcium indicator derived from Texas Red. It is utilized for the quantification of intracellular calcium levels and dynamics. This technical guide provides an in-depth analysis of this compound's properties, including its advantages and disadvantages in cellular imaging applications. The document outlines key spectral and binding characteristics, detailed experimental protocols for its use, and discusses its application in visualizing specific signaling pathways. The information is intended to serve as a comprehensive resource for researchers employing this tool in their experimental designs.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including signal transduction, neurotransmission, muscle contraction, and gene expression. The ability to accurately measure and visualize spatio-temporal changes in intracellular Ca²⁺ concentration is therefore fundamental to understanding cellular physiology and pathology. Fluorescent indicators are invaluable tools for this purpose.

This compound is a visible light-excitable Ca²⁺ indicator that fluoresces in the red region of the spectrum. This property is particularly advantageous for experiments in tissues or cell preparations with high levels of autofluorescence, which typically occurs at shorter wavelengths. This guide details the technical specifications, benefits, and limitations of this compound to enable its effective use in research and drug development.

Properties of this compound

This compound is a non-ratiometric indicator, meaning that its fluorescence intensity increases upon binding to Ca²⁺ with minimal shift in its emission wavelength.[1]

Spectral and Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | Notes |

| Excitation Maximum (Ca²⁺-bound) | ~586 - 590 nm | Long-wavelength excitation minimizes cellular autofluorescence. |

| Emission Maximum (Ca²⁺-bound) | ~606 - 615 nm | Red emission is suitable for multiplexing with green fluorescent probes. |

| Dissociation Constant (Kd) for Ca²⁺ | See Table 2 | High affinity, suitable for measuring resting and transient Ca²⁺ levels. |

| Quantum Yield | Not reported in reviewed literature | An alternative method for quantitative measurements is Fluorescence Lifetime Imaging (FLIM), as the fluorescence lifetime of this compound is sensitive to Ca²⁺ binding.[2][3][4] |

| Photostability | More photostable than fluo-3 (B43766) and Calcium Green indicators.[1] | Enhanced photostability allows for longer imaging experiments with reduced phototoxicity. |

Table 1: Key Properties of this compound.

Calcium Binding Affinity (Kd)

The dissociation constant (Kd) of this compound for Ca²⁺ is a critical parameter for the accurate quantification of intracellular calcium concentrations. It is important to note that the Kd is sensitive to environmental factors such as temperature and pH.

| Condition | Kd (nM) |

| Temperature | |

| 11.5 °C | 261 |

| 39.7 °C | 204 |

| pH | |

| 6.42 | 571 |

| 7.40 | 269 |

Table 2: Dependence of this compound's Dissociation Constant (Kd) on Temperature and pH. Data from[2].

Advantages and Disadvantages of this compound

Advantages

-

Reduced Autofluorescence Interference: Its long excitation wavelength (~590 nm) makes it particularly useful for imaging in tissues and cells that exhibit high levels of autofluorescence, such as neuronal tissue.[5]

-

Enhanced Photostability: this compound is more resistant to photobleaching compared to other commonly used visible light-excitable indicators like fluo-3 and the Calcium Green series.[1] This allows for more prolonged imaging experiments with greater signal stability.

-

Suitability for Multiplexing: Its red emission spectrum allows for simultaneous use with green fluorescent probes, such as GFP-tagged proteins, enabling the correlation of calcium dynamics with the localization or expression of other molecules.

Disadvantages

-

Compartmentalization: A significant drawback of this compound is its tendency to accumulate in intracellular organelles, such as mitochondria. This sequestration can lead to a non-uniform cytosolic distribution and complicate the interpretation of calcium signals. Lowering the loading temperature may help to mitigate this issue.[6]

-

Single-Wavelength Indicator: As a non-ratiometric dye, measurements can be affected by variations in dye concentration, cell thickness, and illumination intensity.

-

Lower Signal Change: Some users have reported a less robust change in fluorescence signal upon calcium binding compared to other indicators.

Experimental Protocols

Cell Loading with this compound-AM

This protocol provides a general guideline for loading cells with the acetoxymethyl (AM) ester form of this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

This compound, AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, to aid in dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, to inhibit dye extrusion)

Procedure:

-

Prepare Stock Solution: Dissolve this compound, AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

-

Prepare Loading Solution: On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution of 1-10 µM this compound, AM in a physiological buffer (e.g., HBSS).

-

Optional: To aid in the dispersion of the AM ester in the aqueous loading buffer, it can be first mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution.

-

Optional: To reduce the active extrusion of the de-esterified dye from the cells, probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the cell culture medium.

-

Add the loading solution to the cells.

-

Incubate for 30-60 minutes at a controlled temperature. To reduce compartmentalization, incubation at room temperature or even lower temperatures can be tested.[6] For some cell types, such as vascular myocytes, incubation at 37°C for 30 minutes has been used.

-

-

Washing: After incubation, wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.

-

De-esterification: Incubate the cells for a further 30 minutes at the desired experimental temperature to allow for the complete cleavage of the AM ester groups by intracellular esterases, which traps the active form of the dye within the cells.

-

Imaging: Proceed with fluorescence imaging using appropriate filter sets for Texas Red or similar fluorophores (Excitation: ~590 nm, Emission: ~615 nm).

In Situ Calibration of this compound

For accurate quantitative measurements of intracellular Ca²⁺, it is recommended to perform an in situ calibration of the dye within the experimental cells. This can be achieved by using ionophores to equilibrate intracellular and extracellular Ca²⁺ concentrations.

Materials:

-

Calcium ionophore (e.g., Ionomycin or A23187)

-

Ca²⁺-free buffer containing a high concentration of a calcium chelator (e.g., 10 mM EGTA)

-

Buffer with a known, saturating concentration of Ca²⁺ (e.g., 10 mM CaCl₂)

Procedure:

-

After loading and de-esterification, measure the fluorescence intensity (F) of the cells under resting conditions.

-

To determine the minimum fluorescence (F_min), perfuse the cells with the Ca²⁺-free buffer containing the ionophore.

-

To determine the maximum fluorescence (F_max), perfuse the cells with the high Ca²⁺ buffer containing the ionophore.

-

Calculate the intracellular Ca²⁺ concentration using the following equation:

[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]

Where Kd is the dissociation constant of this compound under the specific experimental conditions (temperature, pH).

Visualization of Signaling Pathways

This compound has been successfully used to visualize stimulus-dependent Ca²⁺ influx in various cell types, including at the Drosophila motor nerve terminals.[1][7] The following section provides a conceptual workflow and a signaling pathway diagram relevant to such an application.

Experimental Workflow for Imaging Neuronal Activity

The following diagram illustrates a typical workflow for using this compound to image Ca²⁺ dynamics in neurons.

References

- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Calcium Imaging Using Fluorescence Lifetimes and Long-Wavelength Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium imaging using fluorescence lifetimes and long-wavelength probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to Calcium Crimson: Applications in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Calcium Crimson, a long-wavelength fluorescent indicator used for measuring intracellular calcium ([Ca²⁺]i). It details the dye's properties, mechanism, and applications, offering structured data, experimental protocols, and visualizations to facilitate its use in cell biology research and drug discovery.

Core Properties of this compound

This compound is a single-wavelength calcium indicator designed for use with visible-light excitation sources.[1][2] Its key advantage lies in its long-wavelength spectral properties, which help minimize interference from cellular autofluorescence, a common issue in fluorescence microscopy.[1][3] Like other indicators in its class, it exhibits a significant increase in fluorescence emission intensity upon binding to Ca²⁺ with minimal wavelength shift.[2][3] This makes it a valuable tool for detecting and quantifying calcium transients in various cell types.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the this compound indicator. These values are crucial for designing experiments and interpreting fluorescence data.

| Property | Value | Conditions |

| Excitation Maximum (Ca²⁺-bound) | ~589 nm | |

| Emission Maximum (Ca²⁺-bound) | ~609 nm | |

| Dissociation Constant (Kd) | 204 nM | 39.7°C |

| 261 nM | 11.5°C | |

| 269 nM | pH 7.40 | |

| 571 nM | pH 6.42 |

Data sourced from AAT Bioquest and a 1991 study on fluorescent calcium indicators.[4][5][6]

Mechanism of Action

This compound is typically introduced into cells using its cell-permeant acetoxymethyl (AM) ester form.[2][3] Once inside the cell, non-specific esterase enzymes cleave the AM ester groups, trapping the active, membrane-impermeant form of the indicator in the cytosol.

The dye's core structure consists of a Ca²⁺ chelating moiety linked to a fluorescent reporter. In its Ca²⁺-free state, the indicator is weakly fluorescent. Upon binding to intracellular calcium ions, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a bright fluorescent signal. This direct relationship between calcium concentration and fluorescence intensity allows for the dynamic monitoring of intracellular calcium signaling events.[7]

Key Experimental Applications

This compound's properties make it suitable for a range of applications in cell biology, neuroscience, and pharmacology.[8]

-

Monitoring Ca²⁺ Influx: The dye has been successfully used to obtain images of stimulus-dependent Ca²⁺ influx, for example, at the motor nerve terminals of Drosophila.[3]

-

Detecting Low-Level Ca²⁺ Transients: It is sensitive enough to detect small and subtle calcium transients, even when used at low concentrations.[4][5]

-

High-Autofluorescence Samples: Its long-wavelength excitation and emission spectra make it an excellent choice for tissues and cells that exhibit high levels of natural autofluorescence, reducing background noise and improving signal clarity.[1][3]

-

High-Throughput Screening (HTS): In drug discovery, this compound can be used in cell-based assays to screen for compounds that modulate G-protein-coupled receptors (GPCRs) or ion channels, which often trigger intracellular calcium release.

General Experimental Workflow

The process of using this compound for intracellular calcium measurement follows a standard workflow for AM ester-based dyes. The diagram below outlines the key steps from cell preparation to final data analysis.

Caption: General workflow for measuring intracellular Ca²⁺ using this compound AM.

Detailed Experimental Protocol

This protocol provides a general methodology for loading adherent cells with this compound AM and measuring calcium responses. Optimization may be required based on the specific cell type and experimental setup.

Materials:

-

This compound, AM ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic® F-127

-

Hank's Balanced Salt Solution (HBSS) or similar physiological buffer

-

Cells cultured on glass-bottom dishes or microplates

-

Agonist/stimulus of interest (e.g., ATP, Ionomycin)

-

Calcium chelator for control (e.g., EGTA)

Procedure:

-

Reagent Preparation:

-

Prepare a 1 to 5 mM stock solution of this compound AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO to aid dye dispersal.

-

Prepare the loading buffer: Dilute the this compound AM stock solution into HBSS to a final concentration of 1-5 µM. Add Pluronic® F-127 to a final concentration of 0.02-0.04%. Vortex to mix. The final dye concentration must be optimized empirically.

-

-

Cell Loading:

-

Grow cells to 80-90% confluency on a suitable imaging plate or coverslip.[9]

-

Aspirate the culture medium and wash the cells once with warm HBSS.[9]

-

Add the prepared loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, aspirate the loading buffer and wash the cells twice with warm HBSS to remove any extracellular dye.[10]

-

-

Calcium Measurement:

-

Add fresh HBSS (containing calcium and magnesium) to the cells.

-

Place the sample on the fluorescence microscope or plate reader equipped for excitation at ~590 nm and emission detection at ~610 nm.

-

Establish a stable baseline fluorescence reading for 60-180 seconds.

-

Add the experimental stimulus (e.g., agonist) and record the change in fluorescence intensity over time.

-

At the end of the experiment, add a calcium ionophore like Ionomycin to elicit a maximal response (F_max), followed by a calcium chelator like EGTA to determine the minimal response (F_min) for calibration purposes.

-

-

Data Analysis:

-

The change in calcium is often expressed as a ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀.

-

For quantitative measurements, the fluorescence ratio can be converted to intracellular calcium concentration using the Grynkiewicz equation, which requires calibration with F_max and F_min values.

-

Visualizing a Calcium Signaling Pathway

This compound is frequently used to study signaling cascades that modulate intracellular calcium. A common example is the Gq-coupled G-protein coupled receptor (GPCR) pathway, which is critical in pharmacology and cell signaling research.

Caption: A typical GPCR signaling pathway leading to intracellular Ca²⁺ release.

Advantages and Limitations

Advantages:

-

Reduced Autofluorescence: Long-wavelength excitation (~590 nm) is less likely to excite endogenous fluorophores like NADH and flavins, resulting in a higher signal-to-noise ratio.[3]

-

Photostability: this compound is reported to be more photostable than earlier generation dyes like fluo-3, allowing for longer imaging experiments with less signal degradation.[3]

-

Compatibility: Its spectral properties are compatible with common laser lines (e.g., 561 nm) and filter sets used in confocal microscopy and flow cytometry.[6]

Limitations:

-

Compartmentalization: Like other rhodamine-based dyes, this compound has a tendency to be sequestered into organelles, particularly mitochondria, over time.[1] This can lead to a loss of cytosolic signal and potential artifacts in the data.

-

Single Wavelength: As a single-wavelength indicator, it is more susceptible to artifacts from uneven dye loading, changes in cell volume, or photobleaching compared to ratiometric indicators like Fura-2.[1]

-

pH and Temperature Sensitivity: The dye's affinity for calcium (Kd) is sensitive to changes in pH and temperature, which must be carefully controlled and considered during experiments and data calibration.[4][5]

References

- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Calcium binding to fluorescent calcium indicators: calcium green, calcium orange and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium binding to fluorescent calcium indicators: calcium green, calcium orange and this compound. [sonar.ch]

- 6. Spectrum [this compound (calcium bound)] | AAT Bioquest [aatbio.com]

- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synapsewaves.com [synapsewaves.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bu.edu [bu.edu]

An In-Depth Technical Guide to Calcium Crimson for Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

Calcium Crimson is a fluorescent, long-wavelength indicator dye used for the measurement of intracellular calcium concentration ([Ca²⁺]i). Its distinct spectral properties make it a valuable tool in complex biological environments, particularly in tissues with high intrinsic fluorescence. This guide provides a comprehensive overview of this compound's properties, detailed experimental protocols, and a summary of its advantages and limitations to aid researchers in its effective application.

Core Properties and Spectral Characteristics

This compound is a single-wavelength indicator, meaning its fluorescence intensity increases upon binding to Ca²⁺ with minimal shift in its excitation or emission spectra.[1] This property makes it suitable for use in standard fluorescence microscopy and plate reader applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. It is important to note that values can vary slightly depending on the experimental conditions and the source of the data.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~586 - 590 nm[2] | In the presence of Ca²⁺. |

| Emission Maximum (λem) | ~606 - 615 nm[2] | In the presence of Ca²⁺. |

| Dissociation Constant (Kd) for Ca²⁺ | ~185 nM | In vitro at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2.[3] |

| Kd Dependence on Temperature | Affinity increases with temperature. At 11.5°C, Kd is 261 nM; at 39.7°C, Kd is 204 nM. | This temperature dependence should be considered when conducting experiments at physiological temperatures. |

| Kd Dependence on pH | Affinity increases with pH. At pH 6.42, Kd is 571 nM; at pH 7.40, Kd is 269 nM. | Maintaining a stable pH is crucial for accurate Ca²⁺ measurements. |

| Quantum Yield (Φ) | Not explicitly reported | While the quantum yields for similar dyes like Calcium Green-1 (~0.75) and Fluo-3 (~0.14) are known, a specific value for this compound is not readily available in the reviewed literature.[1][4] |

| Photostability | More photostable than Fluo-3 and Calcium Green indicators.[1] | This allows for longer imaging experiments with reduced signal decay. |

Experimental Protocols